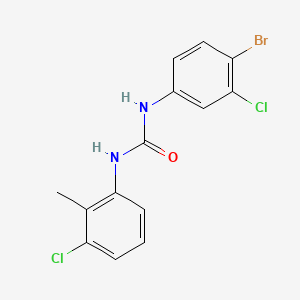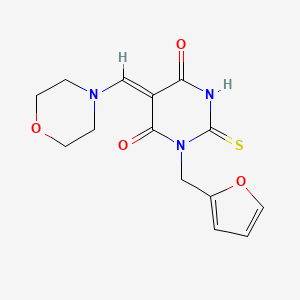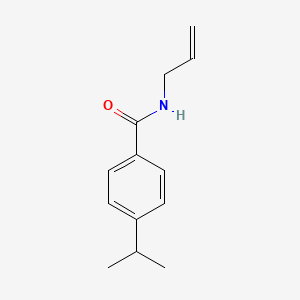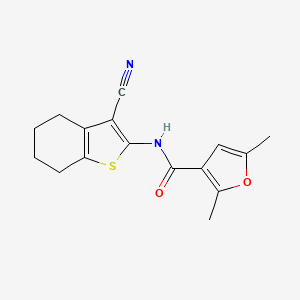
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea
Overview
Description
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea, also known as BCU, is a chemical compound that has been widely used in scientific research due to its unique properties. BCU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target protein, leading to inhibition of cell cycle progression and transcription. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell cycle progression, transcription, and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that is involved in inflammation.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has several advantages for lab experiments, including its ability to inhibit the activity of protein kinases and induce apoptosis in cancer cells. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
For research on N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea include the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Additionally, further research is needed to determine the potential of this compound as an anti-cancer agent and to investigate its potential toxicity in vivo. Finally, the development of more efficient methods for the synthesis of this compound is also an area for future research.
Conclusion:
In conclusion, this compound is a urea derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. This compound has been shown to have various scientific research applications, including as a protein kinase inhibitor and as an anti-cancer agent. Further research is needed to determine the potential of this compound as a therapeutic agent and to investigate its potential toxicity in vivo.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-N'-(3-chloro-2-methylphenyl)urea has been used in various scientific research applications, including as a protein kinase inhibitor and as an anti-cancer agent. This compound has been shown to inhibit the activity of protein kinases such as CDK2 and CDK9, which are involved in cell cycle regulation and transcription. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(3-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-11(16)3-2-4-13(8)19-14(20)18-9-5-6-10(15)12(17)7-9/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRLAJTIIVXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-6-fluorobenzyl)thio]-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone](/img/structure/B4670047.png)
![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4670050.png)
![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
![3-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4670060.png)

![1-ethyl-4-{[{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4670066.png)
![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)
![N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4670083.png)
![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)
![N-ethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4670098.png)

![methyl 2-{[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4670111.png)


